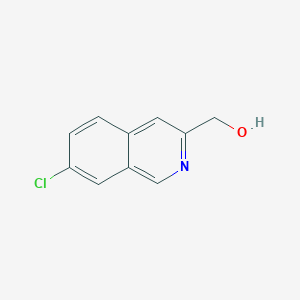

(7-Chloroisoquinolin-3-yl)methanol

描述

Structure

3D Structure

属性

IUPAC Name |

(7-chloroisoquinolin-3-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClNO/c11-9-2-1-7-4-10(6-13)12-5-8(7)3-9/h1-5,13H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKLBGIQWDNQNDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=CN=C(C=C21)CO)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 7 Chloroisoquinolin 3 Yl Methanol

Established Synthetic Pathways to the Isoquinoline (B145761) Core

The isoquinoline framework, a fusion of a benzene (B151609) ring and a pyridine (B92270) ring, is a common motif in natural products and pharmaceuticals. wikipedia.org Its synthesis has been achieved through several classical and modern methodologies.

Two of the most venerable and widely employed methods for constructing the isoquinoline core are the Bischler-Napieralski reaction and the Pomeranz-Fritsch reaction.

The Bischler-Napieralski reaction involves the cyclization of a β-phenylethylamide using a dehydrating agent, typically a Lewis acid such as phosphoryl chloride (POCl₃) or phosphorus pentoxide (P₂O₅). rsc.orgacs.orgpharmaguideline.com The reaction proceeds through an intramolecular electrophilic aromatic substitution to form a 3,4-dihydroisoquinoline (B110456) intermediate. rsc.orgresearchgate.net This intermediate can then be dehydrogenated (oxidized) using a catalyst like palladium on carbon (Pd/C) to yield the fully aromatic isoquinoline ring system. pharmaguideline.com The reaction is most effective when the benzene ring is activated by electron-donating groups. wikipedia.org

The Pomeranz-Fritsch reaction provides another route, starting from the condensation of a benzaldehyde (B42025) with an aminoacetaldehyde dialkyl acetal. Current time information in Santa Cruz, CA, US.acs.org In the presence of a strong acid, such as concentrated sulfuric acid, the resulting Schiff base undergoes cyclization to form the isoquinoline. acs.orgnih.govrsc.org This method offers the potential to create substitution patterns that may be difficult to achieve through other means. Current time information in Santa Cruz, CA, US.

More contemporary approaches to isoquinoline synthesis include transition metal-catalyzed reactions, such as rhodium(III)-catalyzed C-H activation and annulation, which can assemble the heterocyclic core from simpler precursors under mild conditions. organic-chemistry.orgresearchgate.net

Direct and regioselective chlorination of a pre-formed isoquinoline ring at the C-7 position presents a significant challenge. Electrophilic aromatic substitution on the isoquinoline ring typically favors positions 5 and 8. youtube.com Therefore, the most common and reliable strategy is to incorporate the chlorine atom into one of the key precursors before the ring-forming annulation reaction.

In the context of the Bischler-Napieralski synthesis, the required precursor would be a β-(3-chlorophenyl)ethylamide. The 3-chloro substituent on the phenyl ring of the starting material directly corresponds to the 7-chloro position in the final isoquinoline product after cyclization.

Similarly, for a Pomeranz-Fritsch synthesis, the starting aldehyde would be 3-chlorobenzaldehyde. The condensation and subsequent cyclization of this precursor ensures the chlorine atom is unambiguously placed at the C-7 position of the newly formed isoquinoline core.

Functionalizing the C-3 position of the isoquinoline ring is complicated by the inherent reactivity of the heterocycle. Nucleophilic attack on isoquinoline preferentially occurs at the C-1 position. youtube.com Therefore, a direct one-step introduction of a methanol (B129727) group is not feasible. A more practical approach involves a sequence of reactions, starting with the introduction of a suitable functional group handle at C-3, which can then be converted to the desired methanol group.

A robust synthetic sequence involves the following steps:

Introduction of a Cyano Group: A cyano group (-CN) can serve as a precursor to a carboxylic acid. The synthesis of 3-cyanoisoquinoline has been reported, sometimes as a product from the reaction of isoquinoline with reagents like sulfuryl chloride and potassium cyanide, although this can produce a mixture of isomers. rsc.orgrsc.org

Hydrolysis to a Carboxylic Acid: The 7-chloro-isoquinoline-3-carbonitrile intermediate can be hydrolyzed under acidic or basic conditions to yield 7-chloro-isoquinoline-3-carboxylic acid. Isoquinoline-3-carboxylic acid itself is a known synthetic intermediate. clockss.orgharvard.edu

Reduction to the Alcohol: The final step is the reduction of the carboxylic acid to a primary alcohol. This is a standard transformation in organic synthesis, readily accomplished using powerful reducing agents. Lithium aluminum hydride (LiAlH₄) is highly effective for this purpose, reducing the carboxylic acid through an aldehyde intermediate that is immediately further reduced to the primary alcohol. stenutz.eunih.gov Alternatively, borane (B79455) complexes, such as borane in tetrahydrofuran (B95107) (BH₃/THF), can also be used and may offer greater selectivity if other reducible functional groups are present. nih.gov

Precursors and Building Blocks in the Synthesis of (7-Chloroisoquinolin-3-yl)methanol

The synthesis of the target compound relies on several key precursors and building blocks, depending on the chosen synthetic route. The primary starting materials are typically substituted benzene derivatives that are elaborated through classical annulation reactions.

| Compound Name | Structure | Role in Synthesis |

| 3-Chlorobenzaldehyde | C₇H₅ClO | Key precursor for the Pomeranz-Fritsch reaction, establishing the C-7 chloro substitution. |

| β-(3-Chlorophenyl)ethylamine | C₈H₁₀ClN | Key precursor for the Bischler-Napieralski reaction, establishing the C-7 chloro substitution. |

| Aminoacetaldehyde diethyl acetal | C₆H₁₅NO₂ | Reaction partner for benzaldehydes in the Pomeranz-Fritsch synthesis. acs.org |

| 7-Chloroisoquinoline (B1268606) | C₉H₆ClN | An advanced intermediate that would require subsequent C-3 functionalization. |

| 7-Chloro-isoquinoline-3-carboxylic acid | C₁₀H₆ClNO₂ | The direct precursor to the target compound, which is reduced to form the C-3 methanol group. |

| Isoquinoline-3-carbonitrile | C₁₀H₆N₂ | A potential intermediate that can be hydrolyzed to the corresponding carboxylic acid. stenutz.eu |

These building blocks provide the necessary carbon framework and pre-installed functional groups to efficiently construct the target molecule with the correct substitution pattern.

Advanced Synthetic Techniques for Improved Yields and Selectivity

While classical methods are robust, modern catalytic techniques offer pathways to related structures with potentially higher efficiency and selectivity.

Catalytic hydrogenation is a powerful tool for modifying the isoquinoline core, though it typically results in the reduction of the heterocyclic ring rather than functional group transformation on the aromatic system. The hydrogenation of isoquinolines and their derivatives leads to the formation of 1,2,3,4-tetrahydroisoquinolines (THIQs), which are important structural motifs in many biologically active molecules.

Various catalytic systems have been developed for this transformation, often focusing on achieving high conversion and, in the case of prochiral substrates, high enantioselectivity.

| Catalyst System | Key Features | Relevant Findings |

| Rhodium-based Catalysts | Often used for asymmetric hydrogenation. Rh/bisphosphine–thiourea complexes, activated by a strong Brønsted acid, have shown high conversions and enantioselectivities (up to 99% ee). Current time information in Santa Cruz, CA, US. | The acid additive plays a crucial role in activating the isoquinoline substrate. Current time information in Santa Cruz, CA, US. |

| Copper-based Catalysts | Copper-catalyzed transfer hydrogenation using an oxazaborolidine–BH₃ complex provides an efficient method under mild conditions. acs.org | This method has been applied to a broad range of isoquinoline substrates, yielding the corresponding THIQs in good yields. acs.org |

| Cobalt-based Catalysts | Heterogeneous catalysts prepared in-situ from simple cobalt salts (e.g., Co(OAc)₂) and a reducing agent like zinc powder can effect pressure hydrogenation of quinolines and isoquinolines. | Hydrogenation of isoquinoline is noted to be more challenging than quinoline (B57606), sometimes requiring higher catalyst loadings or temperatures. acs.org |

These advanced hydrogenation methods are primarily used to access the saturated tetrahydroisoquinoline scaffold from the aromatic isoquinoline precursor.

Regioselective Synthesis Strategies for Isoquinoline Derivatives

The synthesis of substituted isoquinolines, such as this compound, demands a high degree of regioselectivity to ensure the correct placement of functional groups on the isoquinoline core. Various synthetic strategies have been developed to control the outcome of these reactions.

One prevalent approach involves the construction of the isoquinoline ring system from appropriately substituted precursors. For instance, the Bischler-Napieralski reaction and the Pictet-Spengler reaction are classical methods that can be adapted for this purpose. jinjingchemical.comgcwgandhinagar.com In the context of synthesizing this compound, a starting material such as a substituted phenethylamine (B48288) or benzylamine (B48309) bearing a chlorine atom at the meta-position relative to the aminoethyl group would be required. The subsequent cyclization and aromatization steps would then lead to the desired 7-chloro-substituted isoquinoline skeleton. The substituent at position 3 is typically introduced by the choice of the acylating agent or the aldehyde/ketone used in these reactions.

More contemporary methods often rely on transition-metal-catalyzed C-H activation and annulation reactions. mdpi.com These strategies offer a more direct and efficient means to construct substituted isoquinolines. For example, palladium or rhodium catalysts can facilitate the coupling of a substituted benzamide (B126) with an alkyne, leading to the formation of an isoquinolone, which can then be further functionalized. mdpi.comnih.gov The regioselectivity in these reactions is often directed by the nature of the directing group on the benzamide and the steric and electronic properties of the coupling partners.

Another powerful strategy is the construction of the isoquinoline ring through the condensation of o-tolualdehyde derivatives with nitriles. nih.govharvard.edu This method allows for the assembly of highly substituted isoquinolines in a convergent manner. To achieve the 7-chloro substitution, a 4-chloro-o-tolualdehyde derivative would be a suitable starting material. The 3-position can be functionalized based on the choice of the nitrile. Subsequent reduction of a group at the 3-position, such as an ester or a nitrile, would yield the desired methanol functionality.

The following table summarizes various regioselective synthetic strategies applicable to the formation of substituted isoquinoline derivatives.

Table 1: Regioselective Synthetic Strategies for Isoquinoline Derivatives

| Reaction Type | Catalyst/Reagent | Starting Materials | Key Features | Reference |

|---|---|---|---|---|

| Bischler-Napieralski | Lewis acids (e.g., P₂O₅, POCl₃) | Substituted β-phenylethylamides | Cyclodehydration to form a 3,4-dihydroisoquinoline, followed by oxidation. | gcwgandhinagar.com |

| Pictet-Spengler | Acid (Brønsted or Lewis) | Substituted β-phenylethylamines and aldehydes/ketones | Condensation followed by cyclization to form a tetrahydroisoquinoline. | researchgate.net |

| C-H Activation/Annulation | Pd or Rh complexes | Substituted benzamides and alkynes | High regioselectivity directed by the amide group. | mdpi.com |

| Condensation | Strong base (e.g., LDA) | Lithiated o-tolualdehyde imines and nitriles | Convergent assembly of polysubstituted isoquinolines. | nih.govharvard.edu |

Purification and Isolation Techniques in the Context of Isoquinoline Synthesis

The purification and isolation of the target compound, this compound, from the reaction mixture are critical steps to obtain a product of high purity. The choice of purification method depends on the physical and chemical properties of the compound and the impurities present.

Crystallization is a widely used technique for purifying solid isoquinoline derivatives. google.com This method relies on the difference in solubility between the desired compound and impurities in a particular solvent or solvent system. For this compound, which is expected to be a solid at room temperature, recrystallization from a suitable solvent such as ethanol, methanol, or a mixture of solvents could be an effective purification method. The process involves dissolving the crude product in a hot solvent and allowing it to cool slowly, leading to the formation of crystals of the purified compound.

Distillation , particularly fractional distillation, is another common method, especially for liquid isoquinolines or for separating compounds with different boiling points. jinjingchemical.comscientific.net While this compound is likely a solid, distillation could be employed to remove volatile impurities or solvents. In some cases, isoquinoline derivatives are purified by distillation of their precursors before the final synthetic step.

Column chromatography is a versatile and widely used purification technique in organic synthesis. It separates compounds based on their differential adsorption onto a stationary phase (e.g., silica (B1680970) gel or alumina) and their solubility in a mobile phase (the eluent). For the purification of this compound, a column packed with silica gel and a solvent system of increasing polarity, such as a mixture of hexane (B92381) and ethyl acetate, would likely be effective in separating the target compound from nonpolar and highly polar impurities.

The selection of the appropriate purification technique, or a combination thereof, is essential for obtaining this compound in high purity, which is a prerequisite for its further use in research and development.

Table 2: Common Purification Techniques for Isoquinoline Derivatives

| Technique | Principle of Separation | Applicability for this compound | Reference |

|---|---|---|---|

| Crystallization | Differential solubility | Highly suitable for purifying the solid final product. | google.com |

| Distillation | Difference in boiling points | Useful for purifying liquid precursors or removing volatile impurities. | jinjingchemical.comscientific.net |

Chemical Reactivity and Derivatization Strategies of 7 Chloroisoquinolin 3 Yl Methanol

Reactions Involving the Isoquinoline (B145761) Nitrogen Atom

The nitrogen atom in the isoquinoline ring of (7-Chloroisoquinolin-3-yl)methanol possesses a lone pair of electrons, rendering it basic and nucleophilic. This characteristic allows it to participate in several types of reactions.

N-Alkylation: The isoquinoline nitrogen can be alkylated using various alkylating agents. For instance, reaction with alkyl halides or other electrophiles can introduce a substituent at the nitrogen atom, forming a quaternary isoquinolinium salt.

N-Oxidation: Treatment with oxidizing agents, such as peroxy acids (e.g., m-CPBA), can convert the isoquinoline nitrogen to an N-oxide. This transformation alters the electronic properties of the ring system and can be a useful handle for further functionalization.

Transformations of the Primary Alcohol Functionality

The primary alcohol group at the 3-position is a key site for derivatization, enabling the introduction of a wide array of functional groups and the extension of the side chain.

Oxidation: The primary alcohol can be oxidized to the corresponding aldehyde or carboxylic acid. Mild oxidizing agents like manganese dioxide (MnO2) or Dess-Martin periodinane (DMP) are typically used to obtain the aldehyde, (7-chloroisoquinolin-3-yl)carbaldehyde. Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO4) or Jones reagent (CrO3/H2SO4), will further oxidize the alcohol to 7-chloroisoquinoline-3-carboxylic acid.

Esterification and Etherification: The alcohol can readily undergo esterification with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) under standard conditions to form esters. Similarly, etherification can be achieved by reacting the alcohol with alkyl halides in the presence of a base (Williamson ether synthesis) or under acidic conditions with another alcohol.

Mitsunobu Reaction: The Mitsunobu reaction provides a powerful method for the conversion of the primary alcohol to a variety of other functional groups. For example, it can be used for the N-alkylation of N-heterocyclic compounds with this compound. researchgate.net This reaction typically employs a phosphine, such as triphenylphosphine (B44618) (PPh3), and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). researchgate.net

Below is a table summarizing some common transformations of the primary alcohol functionality:

| Reaction Type | Reagent(s) | Product |

| Oxidation to Aldehyde | Dess-Martin periodinane (DMP) | (7-Chloroisoquinolin-3-yl)carbaldehyde |

| Oxidation to Carboxylic Acid | Potassium permanganate (KMnO4) | 7-Chloroisoquinoline-3-carboxylic acid |

| Esterification | Acetic anhydride, pyridine (B92270) | (7-Chloroisoquinolin-3-yl)methyl acetate |

| Mitsunobu Reaction | Triphenylphosphine, DEAD, Phthalimide | 2-((7-Chloroisoquinolin-3-yl)methyl)isoindoline-1,3-dione |

Manipulation of the Chloro Substituent for Further Functionalization

The chlorine atom at the C-7 position is a versatile handle for introducing new substituents onto the isoquinoline core through various cross-coupling reactions.

Suzuki-Miyaura Coupling: This palladium-catalyzed cross-coupling reaction is widely used to form carbon-carbon bonds. This compound can be coupled with a variety of boronic acids or boronate esters to introduce aryl, heteroaryl, or alkyl groups at the C-7 position.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of carbon-nitrogen bonds. It allows for the coupling of this compound with a wide range of primary and secondary amines, leading to the synthesis of 7-aminoisoquinoline derivatives.

Sonogashira Coupling: This reaction, catalyzed by palladium and copper, facilitates the formation of a carbon-carbon bond between the C-7 position and a terminal alkyne. This provides a straightforward route to 7-alkynylisoquinoline derivatives.

Cyanation: The chloro group can be displaced by a cyanide nucleophile, often using a palladium or nickel catalyst, to introduce a cyano group at the C-7 position, yielding 7-cyanoisoquinolin-3-yl)methanol.

The following table outlines some key cross-coupling reactions involving the chloro substituent:

| Reaction Name | Catalyst/Reagents | Coupling Partner | Product Type |

| Suzuki-Miyaura Coupling | Pd(PPh3)4, K2CO3 | Phenylboronic acid | 7-Phenylisoquinoline derivative |

| Buchwald-Hartwig Amination | Pd2(dba)3, BINAP, NaOtBu | Aniline | 7-(Phenylamino)isoquinoline derivative |

| Sonogashira Coupling | PdCl2(PPh3)2, CuI, Et3N | Phenylacetylene | 7-(Phenylethynyl)isoquinoline derivative |

| Cyanation | Zn(CN)2, Pd(PPh3)4 | Zinc cyanide | 7-Cyanoisoquinoline derivative |

Synthesis of Structural Analogues and Derivatives of this compound

The structural framework of this compound can be systematically modified to generate a diverse library of analogues and derivatives for various applications.

Modifications of the Isoquinoline Ring System

Beyond simple substitution, the core isoquinoline scaffold itself can be altered. Synthetic strategies like the Bischler-Napieralski or Pictet-Spengler reactions allow for the construction of the isoquinoline ring system from different starting materials, enabling the introduction of substituents at various positions on the ring. wikipedia.org For example, starting with a different substituted β-phenylethylamine in a Bischler-Napieralski synthesis would lead to an isoquinoline core with a different substitution pattern.

Alterations of the Methanol (B129727) Side Chain

The methanol side chain can be extended or modified to explore the impact of its length and composition. For instance, the corresponding aldehyde, (7-chloroisoquinolin-3-yl)carbaldehyde, can serve as a key intermediate. It can undergo Wittig reactions to introduce double bonds or be subjected to Grignard or organolithium reagents to add various alkyl or aryl groups, leading to secondary alcohols with diverse side chains.

Halogen Exchange or Substitution at the C-7 Position

The chloro group at the C-7 position can be replaced with other halogens, such as fluorine, bromine, or iodine. This can be achieved through halogen exchange reactions, for example, by using a fluoride (B91410) source in the presence of a suitable catalyst. These different halogens can offer altered reactivity in subsequent cross-coupling reactions. For instance, an iodo-substituted analogue would generally be more reactive in palladium-catalyzed couplings than the chloro derivative. Furthermore, nucleophilic aromatic substitution (SNAr) reactions can be employed under certain conditions to replace the chloro group with other nucleophiles, particularly if the ring is activated by electron-withdrawing groups.

Structure Activity Relationship Sar Studies of 7 Chloroisoquinolin 3 Yl Methanol and Its Analogues

Elucidating the Impact of the 7-Chloro Substitution on Biological Activity

The introduction of a chlorine atom at the 7-position of the isoquinoline (B145761) or related quinoline (B57606) nucleus is a common strategy in medicinal chemistry that significantly modulates a compound's biological profile. The 7-chloro substitution can enhance the potency of compounds across various therapeutic areas, including anticancer and antimalarial applications.

The chlorine atom is an electron-withdrawing group, which can alter the electron density of the aromatic ring system. This modification can influence the molecule's ability to participate in crucial interactions, such as π-π stacking with aromatic residues in a biological target. Furthermore, the lipophilicity introduced by the chlorine atom can improve the compound's ability to cross cellular membranes, potentially leading to better bioavailability and efficacy.

For instance, studies on 7-chloroquinoline (B30040) derivatives have demonstrated their potent antimalarial and anticancer activities. nih.gov In one study, a series of 7-chloroquinoline derivatives showed significant antitumor effects against various cancer cell lines, including breast (MCF-7), colon (HCT-116), and cervical (HeLa) carcinoma. nih.gov The presence of the 7-chloro group is often a key feature for these enhanced biological responses. Similarly, novel 7-chloro-(4-thioalkylquinoline) derivatives have been investigated for their cytotoxic activity against multiple human cancer cell lines.

The table below summarizes the anticancer activity of selected 7-chloroquinoline derivatives, highlighting the contribution of the 7-chloro moiety to their potency.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| Derivative 3 | HCT-116 (Colon) | 23.39 | nih.gov |

| Derivative 6 | HCT-116 (Colon) | 27.26 | nih.gov |

| Derivative 9 | HCT-116 (Colon) | 21.41 | nih.gov |

| Derivative 9 | MCF-7 (Breast) | High Activity | nih.gov |

This interactive table showcases the cytotoxic potency of various 7-chloroquinoline derivatives against different cancer cell lines.

Significance of the 3-Methanol Group in Ligand-Target Interactions

The substituent at the 3-position of the isoquinoline ring plays a critical role in defining the molecule's interaction with its biological target. science.gov A methanol (B129727) group (-CH₂OH) at this position introduces several key features that can be pivotal for binding affinity and selectivity.

The primary contribution of the 3-methanol group is its ability to act as both a hydrogen bond donor (via the hydroxyl -OH group) and a hydrogen bond acceptor (via the oxygen atom). Hydrogen bonds are fundamental, highly directional interactions that provide specificity in ligand-target binding. The hydroxyl group can form strong hydrogen bonds with amino acid residues such as aspartate, glutamate (B1630785), serine, or threonine in a protein's active site.

Conformational Analysis and its Correlation with Bioactivity

Conformational analysis is the study of the three-dimensional arrangement of atoms in a molecule and the energy associated with these arrangements. For a molecule like (7-Chloroisoquinolin-3-yl)methanol, its specific conformation is critical for its biological activity, as it dictates how the molecule fits into the binding site of a biological target. nih.gov

Computational modeling and spectroscopic techniques, such as NMR, are often used to determine the preferred conformations of a molecule in solution. nih.gov Studies on analogues have shown that even subtle changes in the preferred conformation can lead to significant differences in biological activity. For example, replacing a disulfide bridge with a monosulfide bridge in a cyclic peptide analog resulted in very similar solution conformations and, consequently, retained antitumor activity, demonstrating the critical link between conformation and function. nih.gov Therefore, understanding the conformational preferences of this compound is essential for rationalizing its activity and for the design of more potent analogues.

Bioisosteric Replacement Studies within the Isoquinoline Scaffold

Bioisosteric replacement is a powerful strategy in medicinal chemistry used to modify a lead compound's properties—such as potency, selectivity, or metabolic stability—by replacing a functional group with another that has similar physical or chemical properties. researchgate.net This approach is frequently applied to the isoquinoline scaffold to optimize drug candidates. nih.gov

Within the this compound framework, several bioisosteric replacements could be considered:

7-Chloro Group: The chlorine atom could be replaced by other halogens (e.g., -F, -Br) or small, lipophilic, electron-withdrawing groups like a trifluoromethyl (-CF₃) group. Fluorine, for instance, can alter the pKa of nearby groups and is resistant to metabolic cleavage. cambridgemedchemconsulting.com

3-Methanol Group: The methanol group could be replaced with other hydrogen-bonding moieties. For example, an amide (-CONH₂) or a small carboxylic acid (-COOH) could offer different hydrogen bonding patterns and physicochemical properties.

Isoquinoline Nitrogen: The nitrogen atom's position within the bicyclic system is crucial. Isomeric scaffolds like quinoline or quinazoline (B50416) could be explored, where the nitrogen is at a different position. This "scaffold hopping" can lead to novel intellectual property and completely new binding modes. nih.gov

The table below illustrates potential bioisosteric replacements for different parts of the this compound scaffold.

| Original Group | Position | Potential Bioisostere | Rationale for Replacement |

| -Cl | 7 | -F, -CF₃ | Modify lipophilicity and electronic properties, improve metabolic stability. cambridgemedchemconsulting.com |

| -CH₂OH | 3 | -CONH₂, -CH₂NH₂, -COOH | Alter hydrogen bonding capacity and polarity. |

| Isoquinoline | Scaffold | Quinoline, Quinazoline | Explore new chemical space and binding interactions, improve selectivity. nih.govnih.gov |

This interactive table provides examples of bioisosteric replacements that can be applied to the this compound structure to modulate its properties.

Mapping Key Structural Features to Specific Biological Responses

The specific biological activity of this compound analogues is a direct result of their structural features. By systematically modifying the scaffold and observing the resulting changes in activity, a structure-activity relationship map can be developed.

Anticancer Activity: For many quinoline and isoquinoline derivatives, the presence of a halogen at the 7-position is strongly correlated with cytotoxic activity against cancer cells. The nature of the substituent at other positions then modulates this activity. For example, in a series of quinazoline derivatives, replacing a quinoline with an isoquinoline moiety led to significantly improved selectivity for the HER2 kinase over EGFR, a critical factor in developing targeted cancer therapies. nih.gov

Enzyme Inhibition: The specific substitution pattern on the isoquinoline ring dictates which enzymes are inhibited. For instance, tetrahydroisoquinoline derivatives have been developed as inhibitors of Mycobacterium tuberculosis ATP synthase. nih.gov In these compounds, the nature of the linker and terminal aromatic groups attached to the core were found to be critical for potency, suggesting that precise positioning of functional groups is key for target binding. researchgate.net

The following table summarizes how different structural modifications on the isoquinoline/quinoline scaffold can influence various biological activities.

| Structural Feature / Modification | Biological Response | Example Reference |

| 7-Chloro Substitution | Enhanced anticancer and antimalarial activity | nih.gov |

| Substitution at C-3 | Critical for defining ligand-target interactions | science.gov |

| N-Substituted Tetrahydroisoquinolines | Inhibition of M. tb ATP synthase | nih.gov |

| Isoquinoline vs. Quinoline Scaffold | Altered kinase selectivity (HER2 vs. EGFR) | nih.gov |

This interactive table links key structural elements of isoquinoline and quinoline analogues to their observed biological effects.

Computational Chemistry and Molecular Modeling Studies of 7 Chloroisoquinolin 3 Yl Methanol and Its Analogues

Molecular Docking Simulations for Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in identifying potential biological targets for a given compound and in predicting the binding affinity and mode of interaction.

While specific molecular docking studies for (7-Chloroisoquinolin-3-yl)methanol are not extensively detailed in the public domain, the methodology is widely applied to its analogues, particularly in the context of kinase inhibition. For instance, isoquinoline (B145761) derivatives are often docked into the ATP-binding site of kinases to assess their potential as inhibitors. The docking process involves preparing the 3D structure of the ligand and the receptor, followed by a search algorithm that explores various binding poses, which are then scored to identify the most favorable interactions. Key interactions often involve hydrogen bonds with backbone residues of the hinge region and hydrophobic interactions within the binding pocket.

Molecular Dynamics Simulations for Conformational Analysis and Binding Affinity.unife.it

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing for the study of conformational changes and the stability of ligand-protein complexes over time. unife.it These simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that describes how the positions and velocities of particles vary with time. unife.it

For compounds like this compound, MD simulations can be used to refine the results of molecular docking. By simulating the docked complex in a solvated environment, researchers can assess the stability of the predicted binding pose and calculate binding free energies with greater accuracy. A study on the effects of methanol (B129727) on methane-hydrate nucleation utilized restrained molecular-dynamics simulations to understand the bifurcated character of the nucleation rate upon methanol concentration. unife.it This highlights the capability of MD simulations to elucidate the role of individual molecules in complex systems. unife.it The incorporation of methanol into the clathrate structure was found to introduce defects in the hydrogen-bonding network, which likely increases the energy of the crystallite and the nucleation barrier. unife.it

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are employed to investigate the electronic properties of molecules, such as charge distribution, molecular orbitals, and reaction mechanisms. These methods are based on the principles of quantum mechanics and can provide detailed insights that are not accessible through classical molecular mechanics.

For this compound, quantum chemical calculations can be used to determine its optimized geometry, electrostatic potential, and the energies of its frontier molecular orbitals (HOMO and LUMO). This information is crucial for understanding its reactivity and its ability to participate in various types of interactions. For example, the natural bond orbital (NBO) theory can be used to analyze the electron density distribution and intramolecular interactions, such as hydrogen bonds, which can influence the molecule's conformation and binding properties. mdpi.com

Table 1: Selected Crystallographic Data for (2-Chloro-6-methylquinolin-3-yl)methanol nih.gov

| Parameter | Value |

| Molecular Formula | C₁₁H₁₀ClNO |

| Molecular Weight | 207.65 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 14.8091 (17) |

| b (Å) | 4.6387 (5) |

| c (Å) | 14.5098 (11) |

| β (°) | 96.594 (9) |

| Volume (ų) | 990.16 (17) |

This interactive data table provides a summary of the crystallographic data for an analogue of the subject compound.

Machine Learning Applications in Compound Design and Optimization.unife.itmdpi.com

Machine learning (ML) has emerged as a powerful tool in drug discovery, capable of analyzing vast datasets to predict the properties and activities of chemical compounds. mdpi.comnih.gov ML models can be trained to predict a wide range of endpoints, including biological activity, physicochemical properties, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles. mdpi.com

In the context of designing analogues of this compound, ML can be used to develop quantitative structure-activity relationship (QSAR) models. These models correlate the structural features of a series of compounds with their biological activity, enabling the prediction of the activity of novel, unsynthesized analogues. Techniques such as support vector machines, random forests, and deep neural networks are commonly employed for this purpose. mdpi.comnih.gov The application of ML extends to virtual screening, where large compound libraries can be rapidly filtered to identify potential hits. nih.gov

Structure-Based Drug Design (SBDD) Approaches.unife.itmdpi.com

Structure-based drug design (SBDD) utilizes the three-dimensional structural information of the biological target to design ligands with high affinity and selectivity. nih.gov This approach is particularly effective when a high-resolution structure of the target protein, typically from X-ray crystallography or NMR spectroscopy, is available. nih.gov

For a compound like this compound, an SBDD strategy would involve identifying a relevant biological target and obtaining its 3D structure. Molecular docking would then be used to predict how the compound binds to the target. mdpi.com This information can then be used to guide the chemical synthesis of new analogues with improved binding characteristics. For example, if the docking pose reveals a nearby pocket that is not occupied by the ligand, a substituent could be added to the isoquinoline scaffold to fill this pocket and form additional favorable interactions. The development of 3-carboxy-substituted 1,2,3,4-tetrahydroquinolines as inhibitors of myeloid cell leukemia-1 (Mcl-1) serves as an example of a successful SBDD approach. rsc.org

Applications in Organic Synthesis and Medicinal Chemistry

(7-Chloroisoquinolin-3-yl)methanol as a Versatile Building Block in Chemical Synthesis

This compound serves as a foundational component in a variety of chemical transformations, owing to its dual reactivity. The hydroxyl group can readily undergo oxidation to form the corresponding carboxylic acid or aldehyde, and it can participate in esterification and etherification reactions. Furthermore, the chlorine atom on the isoquinoline (B145761) ring is amenable to nucleophilic substitution, allowing for the introduction of a wide array of functional groups.

A common synthetic route to this compound involves the reduction of its precursor, methyl 7-chloroisoquinoline-3-carboxylate. This precursor itself can be synthesized through methods such as the esterification of 7-chloroisoquinoline-3-carboxylic acid. The strategic placement of the chloro group at the 7-position and the methanol (B129727) at the 3-position creates distinct electronic effects that influence the molecule's reactivity.

The versatility of this building block is further demonstrated in its use in more complex synthetic strategies. For instance, it can be a precursor for creating larger, functionalized quinoline (B57606) libraries through methods like magnesiation followed by reaction with various electrophiles. durham.ac.uk

Table 1: Key Reactions of this compound

| Reaction Type | Reagents/Conditions | Product Type |

| Oxidation | Oxidizing agents | 7-Chloroisoquinoline-3-carbaldehyde (B8793659) or 7-Chloroisoquinoline-3-carboxylic acid |

| Esterification | Carboxylic acid, acid catalyst | Ester derivatives |

| Etherification | Alkyl halide, base | Ether derivatives |

| Nucleophilic Aromatic Substitution | Nucleophiles | Substituted isoquinoline derivatives |

| Mitsunobu Reaction | Triphenylphosphine (B44618), DEAD | N-alkylated heterocyclic compounds researchgate.net |

Integration into Complex Heterocyclic Systems

The this compound scaffold is instrumental in the construction of more elaborate heterocyclic systems. Its inherent functionalities provide handles for annulation and fusion reactions, leading to polycyclic structures with potential biological activity.

One notable application is in the Mitsunobu reaction, where this compound can be reacted with N-heterocyclic compounds like quinazolinone and pyrimidone. researchgate.net This reaction, conducted in the presence of reagents such as triphenylphosphine and diethyl azodicarboxylate (DEAD), results in the regioselective N-alkylation of the heterocyclic partner, effectively coupling two distinct ring systems. researchgate.net This methodology provides an efficient pathway to novel, complex molecules that are of interest in natural product synthesis and medicinal chemistry. researchgate.net

The ability to selectively functionalize both the methanol group and the chloro-substituted ring allows for a stepwise and controlled approach to building molecular complexity. This makes this compound a key intermediate in the synthesis of diverse and intricate heterocyclic architectures.

Contributions to Drug Discovery and Development Programs

The isoquinoline core is a recognized "privileged scaffold" in medicinal chemistry, appearing in a wide range of biologically active compounds, including anticancer and antimicrobial agents. chemenu.commdpi.com this compound and its derivatives have made significant contributions to various drug discovery programs, particularly in the development of kinase inhibitors. ed.ac.uk

Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in diseases such as cancer. ed.ac.uk The 7-chloroisoquinoline (B1268606) framework has been identified as a valuable core for the design of potent and selective kinase inhibitors. For example, derivatives of this scaffold have been investigated as inhibitors of c-Met, a receptor tyrosine kinase involved in tumor growth and metastasis. nih.gov The chlorine atom at the 7-position can enhance lipophilicity, potentially improving cell membrane permeability, while the substituent at the 3-position can be modified to optimize binding interactions with the target protein.

Structure-activity relationship (SAR) studies are crucial in drug development, and this compound provides a versatile platform for such investigations. researchgate.net By systematically modifying the hydroxyl group and substituting the chlorine atom, medicinal chemists can explore the chemical space around the isoquinoline core to identify compounds with improved potency, selectivity, and pharmacokinetic properties. nih.gov

Table 2: Examples of Bioactive Molecules Derived from Chloroquinoline/Isoquinoline Scaffolds

| Compound Class | Therapeutic Target | Reference |

| 3,5,7-Trisubstituted quinolines | c-Met kinase | nih.gov |

| cis-1,2-Diaminocyclohexane derivatives | Factor Xa | |

| Quinolone derivatives | Anticancer, antibacterial, antifungal | dntb.gov.ua |

Development of Chemically Diverse Libraries for Screening

The creation of chemical libraries containing a large number of structurally diverse compounds is a cornerstone of modern drug discovery, enabling high-throughput screening to identify new lead compounds. This compound is an ideal starting material for the construction of such libraries due to its readily modifiable functional groups.

The hydroxyl group can be derivatized through a variety of reactions to introduce a wide range of substituents, while the chlorine atom can be replaced via cross-coupling reactions or nucleophilic substitutions. This allows for the generation of a large library of related compounds from a single, common intermediate. These libraries can be designed to explore specific areas of chemical space or to be as diverse as possible to maximize the chances of finding a hit against a particular biological target. ouhsc.edu

The synthesis of these libraries can often be carried out using automated or parallel synthesis techniques, further enhancing the efficiency of the drug discovery process. ouhsc.edu The resulting collections of novel isoquinoline derivatives can then be screened against various biological targets, such as enzymes and receptors, to identify new starting points for drug development programs. chemicalkinomics.com

常见问题

Basic Research Questions

Q. What synthetic routes are commonly employed for laboratory-scale preparation of (7-Chloroisoquinolin-3-yl)methanol?

- Methodological Answer : The synthesis typically involves chlorination and hydroxylation steps. For example, chlorinated isoquinoline derivatives can undergo nucleophilic substitution or metal-catalyzed coupling to introduce the hydroxymethyl group. Reaction optimization often requires monitoring via TLC or HPLC for intermediate purity . Post-synthesis, purification via column chromatography (e.g., silica gel with methanol/chloroform gradients) is recommended .

Q. Which analytical techniques are critical for characterizing this compound’s structural integrity and purity?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR confirm the isoquinoline backbone and hydroxymethyl substitution (e.g., δ 4.8–5.2 ppm for -CHOH) .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (CHClNO) and isotopic patterns.

- HPLC/UHPLC : Reverse-phase methods (C18 columns, methanol/water mobile phases) assess purity (>95%) and detect impurities .

Q. How does solvent choice impact the solubility and stability of this compound during experiments?

- Methodological Answer : The compound is moderately polar due to the hydroxymethyl group. Solubility is highest in methanol, DMSO, or DCM. Stability studies under varying pH (e.g., 2–10) should be conducted using UV-Vis or HPLC to track degradation. For example, acidic conditions may hydrolyze the hydroxymethyl group, necessitating neutral buffers for long-term storage .

Advanced Research Questions

Q. What computational strategies can predict the reactivity and electronic properties of this compound?

- Methodological Answer :

- Quantum Chemical Calculations : DFT (Density Functional Theory) models (e.g., B3LYP/6-311+G(d,p)) optimize geometry and calculate HOMO-LUMO gaps to predict electrophilic/nucleophilic sites .

- Molecular Dynamics (MD) : Simulate solvation effects in methanol/water mixtures to study aggregation or hydrogen-bonding interactions .

- QSPR Models : Correlate logP (2.28 estimated) with bioavailability using software like Schrödinger’s QikProp .

Q. How can researchers resolve contradictions in reported catalytic activity of this compound derivatives?

- Methodological Answer :

- Controlled Replication : Reproduce experiments with standardized protocols (e.g., fixed stirring rates, inert atmospheres) to isolate variables .

Q. What role does this compound play in mitigating methanol crossover in fuel cell applications?

- Methodological Answer : In direct methanol fuel cells (DMFCs), the compound’s chloro-substituted isoquinoline core may act as a selective barrier. Hydrodynamic modeling (e.g., COMSOL simulations) can optimize porous electrolyte layers to balance methanol permeability and ionic conductivity. Experimental validation involves measuring crossover rates via gas chromatography or electrochemical impedance spectroscopy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。